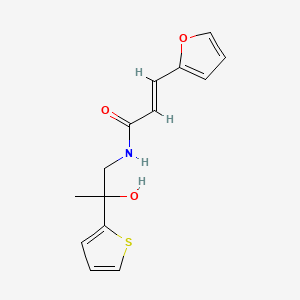
1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems, potentially serving as a pharmaceutical agent or a research tool.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride likely involves multiple steps, including:
Formation of the cyclohexyl ether: This step may involve the reaction of a tert-butyl cyclohexanol with an appropriate halogenated precursor under basic conditions.
Piperazine coupling: The next step could involve coupling the cyclohexyl ether with a piperazine derivative, possibly using a coupling reagent like EDCI or DCC.
Final hydrochloride formation: The final step would involve converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the alcohol group to a ketone.
Reduction: Reduction of any ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions at the piperazine or cyclohexyl moieties.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions undertaken, but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or materials.
Biology
In biological research, it might serve as a ligand for studying receptor interactions or as a tool for probing cellular pathways.
Medicine
Potential medicinal applications could include its use as a therapeutic agent, depending on its biological activity and pharmacokinetic properties.
Industry
In industry, the compound might be used in the development of new materials or as a specialty chemical in various applications.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol
- 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol acetate
Uniqueness
The uniqueness of 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride would lie in its specific structural features, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
1-(4-tert-butylcyclohexyl)oxy-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39ClN2O2.ClH/c1-18-5-8-20(25)15-23(18)27-13-11-26(12-14-27)16-21(28)17-29-22-9-6-19(7-10-22)24(2,3)4;/h5,8,15,19,21-22,28H,6-7,9-14,16-17H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCCWPJQZBJFTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3CCC(CC3)C(C)(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)


![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)


![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)



![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)

